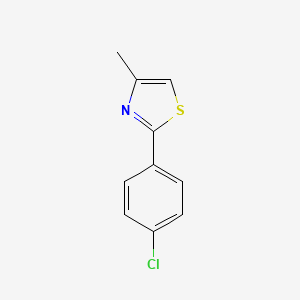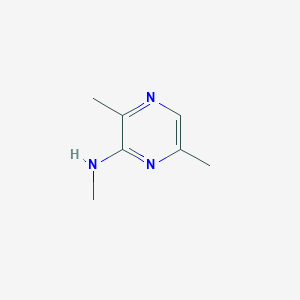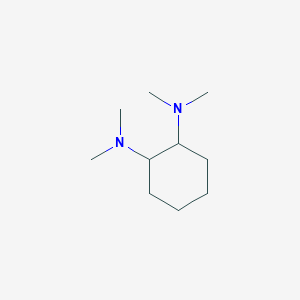![molecular formula C13H10N2OS2 B6615456 3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 451469-24-2](/img/structure/B6615456.png)
3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one, abbreviated as MSPT, is a novel small molecule that has recently been studied for its potential applications in a variety of scientific fields. It is a heterocyclic organic compound that is composed of a thiophene ring and a pyrimidine ring, and its structure is characterized by the presence of a sulfanylidene group. MSPT has been studied for its potential applications in the fields of organic synthesis, drug discovery, and materials science.
科学的研究の応用
MSPT has been studied for its potential applications in a variety of scientific fields. In organic synthesis, MSPT has been used as a building block for the synthesis of other heterocyclic compounds. In drug discovery, MSPT has been studied for its potential as an anti-cancer agent and as an inhibitor of the enzyme acetylcholinesterase. In materials science, MSPT has been studied for its potential as a non-linear optical material and as a semiconductor material.
作用機序
The mechanism of action of MSPT is not yet fully understood. However, studies have shown that MSPT can interact with several biological targets, including acetylcholinesterase, the enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with DNA, indicating that it may have anti-cancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of MSPT have not yet been fully studied. However, studies have shown that MSPT can inhibit the enzyme acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain and potentially lead to improved cognitive function. Additionally, MSPT has been shown to interact with DNA, suggesting that it may have anti-cancer activity.
実験室実験の利点と制限
The advantages of using MSPT for lab experiments include its ease of synthesis and its potential applications in a variety of scientific fields. Additionally, MSPT is a relatively stable compound, which makes it suitable for use in lab experiments. However, there are some limitations to using MSPT in lab experiments. For example, the mechanism of action of MSPT is not yet fully understood, which can make it difficult to predict its effects in a laboratory setting. Additionally, the effects of MSPT on biochemical and physiological processes are not yet fully understood, which can make it difficult to assess its potential applications.
将来の方向性
The potential applications of MSPT are vast and varied. Further studies are needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies are needed to explore the potential of MSPT as an anti-cancer agent, an inhibitor of the enzyme acetylcholinesterase, and a non-linear optical material and semiconductor material. Finally, further studies are needed to explore the potential of MSPT as a building block for the synthesis of other heterocyclic compounds.
合成法
MSPT can be synthesized via a two-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride and 1,3-diaminopropane to form 4-methylphenylsulfonyl-1-methyl-3-aminopropane. This intermediate is then reacted with thiophene-2-carboxaldehyde to form MSPT. This synthesis method has been successfully used to produce MSPT in high yields.
特性
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-8-2-4-9(5-3-8)15-12(16)11-10(6-7-18-11)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFDCQMUBQXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)


![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)


